molecular formula C4H6S B6206160 but-2-yne-1-thiol CAS No. 101672-05-3

but-2-yne-1-thiol

Cat. No.: B6206160
CAS No.: 101672-05-3
M. Wt: 86.2
InChI Key:
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Description

But-2-yne-1-thiol is an organic compound characterized by the presence of both an alkyne and a thiol group Its molecular formula is C4H6S, and it is known for its distinctive sulfurous odor

Preparation Methods

Synthetic Routes and Reaction Conditions

But-2-yne-1-thiol can be synthesized through several methods. One common approach involves the reaction of but-2-yne with hydrogen sulfide in the presence of a catalyst. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, making it a convenient method for laboratory synthesis.

Industrial Production Methods

In an industrial setting, this compound can be produced using a similar approach but on a larger scale. The reaction conditions may be optimized to increase yield and efficiency, often involving the use of continuous flow reactors and more sophisticated catalysts to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

But-2-yne-1-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The alkyne group can be reduced to form alkenes or alkanes.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in a molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Alkenes, alkanes.

    Substitution: Thioethers, thioesters.

Scientific Research Applications

But-2-yne-1-thiol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: Its reactivity with biological molecules makes it useful in studying protein interactions and enzyme mechanisms.

    Industry: Used in the production of polymers and materials with specific properties, such as increased flexibility or resistance to degradation.

Mechanism of Action

The mechanism of action of but-2-yne-1-thiol involves its ability to form strong bonds with other molecules through its thiol group. This reactivity is often mediated by the formation of thiyl radicals, which can initiate various chemical reactions. The alkyne group also contributes to its reactivity, allowing for the formation of complex molecular structures through addition reactions.

Comparison with Similar Compounds

But-2-yne-1-thiol can be compared with other thiol-containing compounds, such as:

    Ethanethiol: A simpler thiol with only an ethyl group, less reactive due to the absence of an alkyne group.

    Prop-2-yne-1-thiol: Similar structure but with one less carbon atom, making it less versatile in synthesis.

    Butane-1-thiol: Lacks the alkyne group, resulting in different reactivity and applications.

The presence of both an alkyne and a thiol group in this compound makes it unique, providing a combination of reactivity that is not found in simpler thiols or alkynes.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of but-2-yne-1-thiol can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2-butyne-1,4-diol", "thionyl chloride", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "diethyl ether" ], "Reaction": [ "Step 1: Conversion of 2-butyne-1,4-diol to 2-butyne-1,4-dichloride using thionyl chloride", "Step 2: Treatment of 2-butyne-1,4-dichloride with sodium hydroxide to form 2-butyne-1,4-diol", "Step 3: Conversion of 2-butyne-1,4-diol to 2-butyne-1-thiol using hydrochloric acid and sodium bicarbonate", "Step 4: Conversion of 2-butyne-1-thiol to but-2-yne-1-thiol using sodium hydroxide and water", "Step 5: Extraction of but-2-yne-1-thiol from the reaction mixture using diethyl ether" ] }

CAS No.

101672-05-3

Molecular Formula

C4H6S

Molecular Weight

86.2

Purity

95

Origin of Product

United States

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